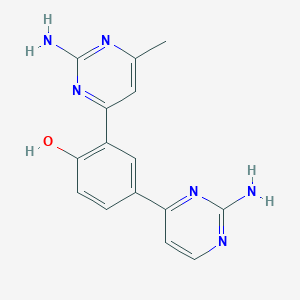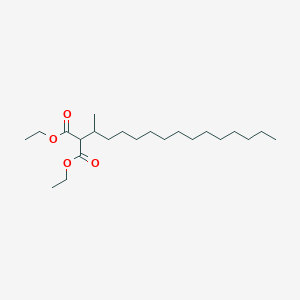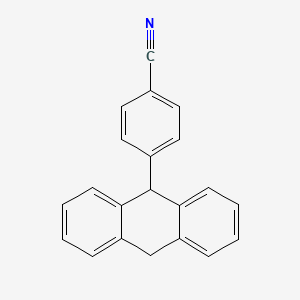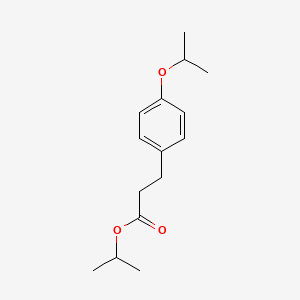
Benzenepropanoic acid, 4-(1-methylethoxy)-, 1-methylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenepropanoic acid, 4-(1-methylethoxy)-, 1-methylethyl ester is an organic compound with the molecular formula C15H20O3. This compound is characterized by its ester functional group and a benzene ring substituted with a propanoic acid derivative. It is used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 4-(1-methylethoxy)-, 1-methylethyl ester typically involves esterification reactions. One common method is the reaction of 4-(1-methylethoxy)benzenepropanoic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are critical to achieving high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenepropanoic acid, 4-(1-methylethoxy)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of 4-(1-methylethoxy)benzenepropanoic acid.
Reduction: Formation of 4-(1-methylethoxy)benzenepropanol.
Substitution: Formation of nitro or halogenated derivatives of the benzene ring.
Wissenschaftliche Forschungsanwendungen
Benzenepropanoic acid, 4-(1-methylethoxy)-, 1-methylethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenepropanoic acid, 4-(1-methylethoxy)-, 1-methylethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The benzene ring may interact with enzymes and receptors, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzeneacetic acid, 4-[(1-methylethoxy)carbonyl]-α-oxo-, 1-methylethyl ester
- Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester
Uniqueness
Benzenepropanoic acid, 4-(1-methylethoxy)-, 1-methylethyl ester is unique due to its specific ester functional group and the presence of a methylethoxy substituent on the benzene ring. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
301224-94-2 |
|---|---|
Molekularformel |
C15H22O3 |
Molekulargewicht |
250.33 g/mol |
IUPAC-Name |
propan-2-yl 3-(4-propan-2-yloxyphenyl)propanoate |
InChI |
InChI=1S/C15H22O3/c1-11(2)17-14-8-5-13(6-9-14)7-10-15(16)18-12(3)4/h5-6,8-9,11-12H,7,10H2,1-4H3 |
InChI-Schlüssel |
GZIQFBOOHGNGLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC=C(C=C1)CCC(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethanediamide, N,N'-bis[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B12566503.png)
![Phosphonic acid, [(2-iodoethoxy)methyl]-, bis(2,2,2-trifluoroethyl) ester](/img/structure/B12566510.png)
![Benzoic acid, 4-methoxy-, 2-[(phenylimino)methyl]phenyl ester](/img/structure/B12566518.png)
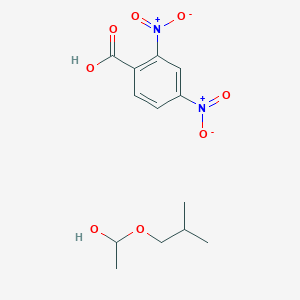
![Tributyl[4-(1,3-dioxolan-2-YL)buta-1,3-dien-1-YL]stannane](/img/structure/B12566530.png)
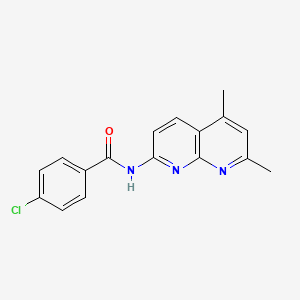
![Phosphonic acid, [[4-(methoxymethoxy)phenyl]methyl]-, diethyl ester](/img/structure/B12566543.png)

